molecular formula C12H11NO3 B13663558 Ethyl 8-hydroxyquinoline-7-carboxylate CAS No. 55477-70-8

Ethyl 8-hydroxyquinoline-7-carboxylate

Cat. No.: B13663558
CAS No.: 55477-70-8
M. Wt: 217.22 g/mol
InChI Key: JPYAGQYPYJEZPH-UHFFFAOYSA-N
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Description

Ethyl 8-hydroxyquinoline-7-carboxylate is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities This compound is characterized by the presence of an ethyl ester group at the 7-position and a hydroxyl group at the 8-position of the quinoline ring The quinoline ring itself is a bicyclic structure consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-hydroxyquinoline-7-carboxylate typically involves the reaction of 8-hydroxyquinoline with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by esterification. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as acetone, to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-hydroxyquinoline-7-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include quinone derivatives from oxidation, dihydroquinoline derivatives from reduction, and various substituted quinoline derivatives from nucleophilic substitution reactions .

Scientific Research Applications

Ethyl 8-hydroxyquinoline-7-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 8-hydroxyquinoline-7-carboxylate involves its ability to chelate metal ions, which is crucial for its biological activity. The compound can form stable complexes with metal ions such as iron, copper, and zinc. This chelation disrupts metal-dependent biological processes, leading to antimicrobial and anticancer effects. Additionally, the compound can inhibit enzymes and interfere with cellular pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Ethyl 8-hydroxyquinoline-7-carboxylate can be compared with other 8-hydroxyquinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other derivatives.

Properties

55477-70-8

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

ethyl 8-hydroxyquinoline-7-carboxylate

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)9-6-5-8-4-3-7-13-10(8)11(9)14/h3-7,14H,2H2,1H3

InChI Key

JPYAGQYPYJEZPH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC=N2)C=C1)O

Origin of Product

United States

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